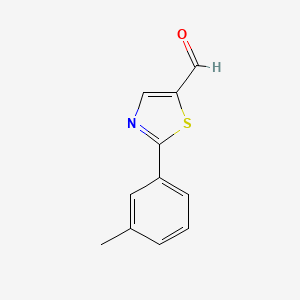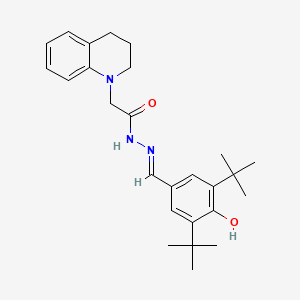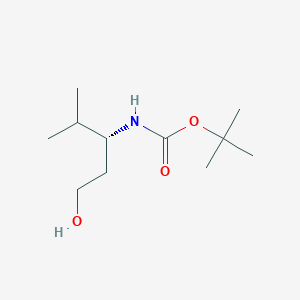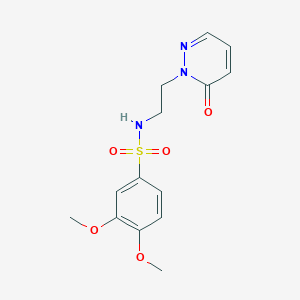
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C11H9NOS. It is a derivative of thiazole, a five-membered ring containing nitrogen and sulfur atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-m-tolylthiazole with appropriate reagents to introduce the aldehyde functional group at the 5-position. One common method involves the use of Vilsmeier-Haack reaction, where the thiazole compound reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: 2-M-Tolylthiazole-5-carboxylic acid.
Reduction: 2-M-Tolylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with various biological pathways, contributing to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound of 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde.
2-Methylthiazole: A similar compound with a methyl group at the 2-position instead of the tolyl group.
5-Methylthiazole: A compound with a methyl group at the 5-position instead of the aldehyde group.
Uniqueness
This compound is unique due to the presence of both the tolyl group and the aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Eigenschaften
CAS-Nummer |
921061-16-7; 921124-57-4 |
|---|---|
Molekularformel |
C11H9NOS |
Molekulargewicht |
203.26 |
IUPAC-Name |
2-(3-methylphenyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-6-10(7-13)14-11/h2-7H,1H3 |
InChI-Schlüssel |
MQUFKDMUTLOWEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC=C(S2)C=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2705464.png)
![7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/new.no-structure.jpg)
![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)
![5-(4-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2705468.png)
![1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine](/img/structure/B2705472.png)


![3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2705478.png)
![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2705479.png)

![Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2705481.png)
![1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2705482.png)
